![molecular formula C15H15N3O2S B2613434 N-(6-异丙基苯并[d]噻唑-2-基)-5-甲基异恶唑-3-甲酰胺 CAS No. 941909-58-6](/img/structure/B2613434.png)

N-(6-异丙基苯并[d]噻唑-2-基)-5-甲基异恶唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

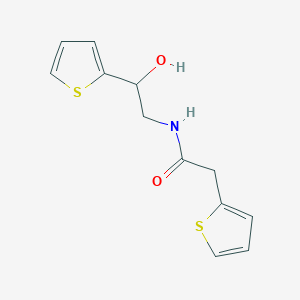

Benzothiazole derivatives, such as N-(6-isopropylbenzo[d]thiazol-2-yl)acetamide , are a class of compounds that have been studied for their potential biological activities . They are characterized by a benzene ring fused with a thiazole ring, which consists of a sulfur and nitrogen atom . This structure allows for a variety of reactions and interactions, making these compounds versatile in actions .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, and others . The specific synthesis process can vary depending on the desired substitutions and functional groups .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by a benzene ring fused with a thiazole ring. The thiazole ring consists of a sulfur and nitrogen atom, allowing the pi (π) electrons to move freely from one bond to other bonds, rendering aromatic ring properties .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions due to the presence of the sulfur and nitrogen atoms in the thiazole ring. These reactions can include donor–acceptor, nucleophilic, and oxidation reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely depending on the specific substitutions and functional groups present in the compound. Some general properties can include solubility in various solvents, melting points, and reactivity .

科学研究应用

Anti-Tubercular Activity

Benzothiazole-based compounds, such as the one , have been synthesized and studied for their anti-tubercular properties . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs, and it was found that new benzothiazole derivatives showed better inhibition potency against M. tuberculosis .

Anti-Inflammatory Properties

Benzothiazole derivatives have also been synthesized and analyzed for their anti-inflammatory properties . In vitro and in silico approaches were used to evaluate these properties. Among the series of compounds synthesized, those with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .

Drug Synthesis

The compound is used in the synthesis of various drugs . The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Molecular Docking Studies

Molecular docking studies have been conducted with benzothiazole derivatives . These studies provide a three-dimensional geometrical view of the ligand binding to their protein receptor, which is crucial in drug design .

Structure-Activity Relationships

The structure-activity relationships of new benzothiazole derivatives have been discussed . Understanding these relationships is key to optimizing the potency, selectivity, and safety profile of new drugs .

Resistance Mechanisms

Studies have also incorporated the mechanism of resistance of anti-TB drugs . This is crucial in understanding how bacteria develop resistance to drugs and how new drugs can be designed to overcome this resistance .

作用机制

Mode of Action

It is hypothesized that this compound may interact with its targets in a way that alters their function, leading to changes in cellular processes .

Pharmacokinetics

These properties are crucial for determining the bioavailability of the compound, which influences its efficacy and safety .

Action Environment

Factors such as pH, temperature, and the presence of other molecules can influence the action of a compound .

安全和危害

未来方向

Benzothiazole derivatives are a promising area of research for the development of new therapeutic agents. Future research may focus on synthesizing new benzothiazole derivatives with improved biological activity, studying their mechanisms of action, and evaluating their safety and efficacy in preclinical and clinical trials .

属性

IUPAC Name |

5-methyl-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S/c1-8(2)10-4-5-11-13(7-10)21-15(16-11)17-14(19)12-6-9(3)20-18-12/h4-8H,1-3H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVADKVKHGPSMAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2613351.png)

![5-((4-(4-Fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2613354.png)

![3-(4-chlorophenyl)-9-(2,5-dimethylbenzyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2613355.png)

![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one](/img/structure/B2613356.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-ethoxybenzamide](/img/structure/B2613358.png)

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B2613359.png)

![(1R)-1-[3-(Trifluoromethyl)cyclohexyl]ethanamine](/img/structure/B2613361.png)

![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]ethanesulfonamide](/img/structure/B2613368.png)

![2-(2-Chlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanol](/img/structure/B2613369.png)

![N-(1-cyanocycloheptyl)-2-[(3,5-difluoro-4-methoxyphenyl)amino]acetamide](/img/structure/B2613374.png)